molecular formula C14H8ClF7N2O B3039335 1-Acetyl-4-chloro-5-(heptafluoropropyl)-3-phenyl-1H-pyrazole CAS No. 1017793-52-0

1-Acetyl-4-chloro-5-(heptafluoropropyl)-3-phenyl-1H-pyrazole

Cat. No. B3039335
CAS RN: 1017793-52-0
M. Wt: 388.67 g/mol
InChI Key: MAMHGNWPTBTGQD-UHFFFAOYSA-N
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Description

The compound 1-Acetyl-4-chloro-5-(heptafluoropropyl)-3-phenyl-1H-pyrazole is a derivative of the pyrazole class, which is known for its diverse pharmacological activities. Although the specific compound is not directly studied in the provided papers, similar compounds such as 1-Acetyl-3-(4-chlorophenyl)-5-(4-methylphenyl)-2-pyrazoline and 1-acetyl-3-(2,4-dichloro-5-fluoro-phenyl)-5-phenyl-pyrazoline have been synthesized and characterized, indicating a strong interest in this class of compounds for their potential applications.

Synthesis Analysis

The synthesis of pyrazole derivatives typically involves the cyclization of chalcones with hydrazine hydrate, followed by acetylation. A solvent-free one-pot synthesis method using microwave irradiation has been reported, which offers a high yield of more than 75% for similar 1N-acetyl pyrazoles . This method is advantageous due to its efficiency and environmental friendliness.

Molecular Structure Analysis

X-ray single crystal diffraction is a common technique used to determine the crystal structure of pyrazole derivatives . For instance, the pyrazolinyl ring and the phenyl rings in 1N-Acetyl-3-phenyl-5-(3,4,5-trimethoxyl-phenyl)-2-pyrazoline are almost coplanar, with a dihedral angle of 6.63(2)°, while the phenyl ring at the 5-position and the pyrazolinyl ring are almost perpendicular with a dihedral angle of 78.03(3)° . These structural details are crucial for understanding the compound's reactivity and interaction with biological targets.

Chemical Reactions Analysis

The chemical reactivity of pyrazole derivatives can be inferred from their molecular orbital coefficients, which suggest that electronic transitions are mainly assigned to n→π* and π→π* transitions . This information is valuable for predicting the behavior of these compounds in various chemical environments and for designing compounds with desired properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can be studied through various spectroscopic methods. Infrared (IR) spectroscopy is used to assign vibrational frequencies, which are then compared with experimental data . Nuclear Magnetic Resonance (NMR) spectroscopy provides insights into the electronic environment of specific atoms within the molecule . Additionally, thermodynamic properties such as heat capacity (Cp,m), entropy (S,m), and enthalpy (H,m) can be calculated and correlated with temperature, providing further understanding of the compound's stability and reactivity .

Safety and Hazards

The safety and hazards associated with this compound are not specifically mentioned in the sources I found .

properties

IUPAC Name

1-[4-chloro-5-(1,1,2,2,3,3,3-heptafluoropropyl)-3-phenylpyrazol-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClF7N2O/c1-7(25)24-11(12(16,17)13(18,19)14(20,21)22)9(15)10(23-24)8-5-3-2-4-6-8/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAMHGNWPTBTGQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C(=C(C(=N1)C2=CC=CC=C2)Cl)C(C(C(F)(F)F)(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClF7N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Acetyl-4-chloro-5-(heptafluoropropyl)-3-phenyl-1H-pyrazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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